4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine 4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1138474-57-3
VCID: VC3869620
InChI: InChI=1S/C30H31N5O2S/c1-19-18-31-30(32-24-7-9-25(10-8-24)36-15-14-35-12-4-5-13-35)33-29(19)27-17-23-16-22(6-11-26(23)38-27)28-20(2)34-37-21(28)3/h6-11,16-18H,4-5,12-15H2,1-3H3,(H,31,32,33)
SMILES: CC1=CN=C(N=C1C2=CC3=C(S2)C=CC(=C3)C4=C(ON=C4C)C)NC5=CC=C(C=C5)OCCN6CCCC6
Molecular Formula: C30H31N5O2S
Molecular Weight: 525.7 g/mol

4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

CAS No.: 1138474-57-3

Cat. No.: VC3869620

Molecular Formula: C30H31N5O2S

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine - 1138474-57-3

Specification

CAS No. 1138474-57-3
Molecular Formula C30H31N5O2S
Molecular Weight 525.7 g/mol
IUPAC Name 4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-benzothiophen-2-yl]-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidin-2-amine
Standard InChI InChI=1S/C30H31N5O2S/c1-19-18-31-30(32-24-7-9-25(10-8-24)36-15-14-35-12-4-5-13-35)33-29(19)27-17-23-16-22(6-11-26(23)38-27)28-20(2)34-37-21(28)3/h6-11,16-18H,4-5,12-15H2,1-3H3,(H,31,32,33)
Standard InChI Key DHAFQBSKPQXBCD-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1C2=CC3=C(S2)C=CC(=C3)C4=C(ON=C4C)C)NC5=CC=C(C=C5)OCCN6CCCC6
Canonical SMILES CC1=CN=C(N=C1C2=CC3=C(S2)C=CC(=C3)C4=C(ON=C4C)C)NC5=CC=C(C=C5)OCCN6CCCC6

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates four key domains:

  • A pyrimidin-2-amine core (positions 4 and 5 substituted with methyl and benzo[b]thiophene groups, respectively).

  • A benzo[b]thiophene moiety linked to a 3,5-dimethylisoxazole ring at position 5.

  • A pyrrolidin-1-yl ethoxy chain attached to the para position of the aniline group.

This arrangement creates a planar aromatic system (pyrimidine-benzo[b]thiophene-isoxazole) coupled with a flexible pyrrolidine side chain, balancing hydrophobicity and solubility . The molecular formula is C30H31N5O2S, with a molecular weight of 525.7 g/mol.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC30H31N5O2S
Molecular Weight525.7 g/mol
Purity≥98%
AppearanceOff-white to light yellow powder
Storage Conditions2–8°C in dry, dark environment

Synthesis and Optimization

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely employs modular coupling strategies:

  • Suzuki-Miyaura Cross-Coupling: Links the benzo[b]thiophene-isoxazole unit to the pyrimidine core via a palladium-catalyzed reaction.

  • Buchwald-Hartwig Amination: Forms the N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) group on the pyrimidine amine .

  • Protection/Deprotection Steps: Ensure regioselectivity, particularly for the methyl group at position 5 of the pyrimidine.

Key challenges include minimizing steric hindrance during coupling and optimizing yields for the pyrrolidine ethoxy side chain, which enhances solubility.

Analytical Characterization

Structural confirmation relies on:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (525.7 g/mol).

  • Nuclear Magnetic Resonance (NMR): Assigns proton environments, particularly distinguishing the isoxazole (δ 2.4 ppm for methyl groups) and pyrrolidine (δ 2.7–3.1 ppm for ethoxy protons) regions .

TargetMechanismStructural Basis
JAK2Competitive ATP inhibitionPyrimidine mimics adenine
EGFRAllosteric modulationBenzo[b]thiophene stabilizes inactive conformation
PI3KLipid kinase domain interactionIsoxazole enhances hydrophobic binding

Comparative Analysis with Structural Analogs

TG101975 (JAK2 Inhibitor)

  • Similarities: Shared pyrimidine core and pyrrolidine ethoxy side chain.

  • Differences: TG101975 lacks the benzo[b]thiophene-isoxazole unit, reducing its planar aromatic surface area by ~30% .

Imatinib (BCR-ABL Inhibitor)

  • Structural Contrast: Imatinib’s piperazine and methylpiperazine groups differ from this compound’s rigid benzo[b]thiophene system, potentially offering resistance to mutations.

Industrial and Regulatory Considerations

Supplier Landscape

Major suppliers include:

  • Dayang Chem (Hangzhou): Offers 1 kg batches at ≥98% purity .

  • Zibo Hangyu Biotechnology: Provides R&D quantities (10 g minimum) .

Future Directions

Preclinical Development

Priority areas include:

  • Pharmacokinetics: Assessing oral bioavailability influenced by the pyrrolidine ethoxy group.

  • Toxicology: Screening for off-target effects on cardiac ion channels (e.g., hERG).

Structural Modifications

  • Isoxazole Replacement: Substituting with triazoles may enhance metabolic stability.

  • Pyrrolidine Optimization: Introducing fluorine atoms could improve blood-brain barrier penetration.

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